![molecular formula C26H32Br2N4O B182787 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine CAS No. 74151-34-1](/img/structure/B182787.png)
4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound is a quinazoline derivative that has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
科学的研究の応用
The compound 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has potential applications in scientific research. One such application is in the study of cancer. This compound has been found to inhibit the growth of cancer cells by targeting specific enzymes and receptors involved in cell proliferation. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
The mechanism of action of 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine involves the inhibition of specific enzymes and receptors involved in cell proliferation. This compound has been found to target the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), both of which play a crucial role in cancer cell growth and angiogenesis. By inhibiting these receptors, this compound can effectively inhibit the growth of cancer cells.
生化学的および生理学的効果
The compound 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine in lab experiments is its specificity in targeting specific enzymes and receptors involved in cell proliferation. This makes it a valuable tool for studying the mechanisms involved in cancer cell growth and angiogenesis. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine. One direction is to further investigate its potential applications in the treatment of cancer and inflammatory diseases. Another direction is to explore its potential neuroprotective effects and its use in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound and to investigate its potential side effects.
合成法
The synthesis of 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been achieved using various methods. One such method involves the reaction of 2-(2,4-dibromophenyl)acetonitrile with 6-methoxy-2-nitroaniline in the presence of potassium carbonate and copper powder. The resulting product is then reduced using hydrogen gas in the presence of palladium on carbon to yield the desired compound.
特性
CAS番号 |
74151-34-1 |
|---|---|
製品名 |
4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
分子式 |
C26H32Br2N4O |
分子量 |
576.4 g/mol |
IUPAC名 |
4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C26H32Br2N4O/c1-5-32(6-2)15-7-8-18(3)29-26-22-17-21(33-4)12-13-24(22)30-25(31-26)14-10-19-9-11-20(27)16-23(19)28/h9-14,16-18H,5-8,15H2,1-4H3,(H,29,30,31)/b14-10+ |
InChIキー |
YWPCLBUQOZWORF-GXDHUFHOSA-N |
異性体SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=C(C=C2)OC)/C=C/C3=C(C=C(C=C3)Br)Br |
SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=C(C=C2)OC)C=CC3=C(C=C(C=C3)Br)Br |
正規SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=C(C=C2)OC)C=CC3=C(C=C(C=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



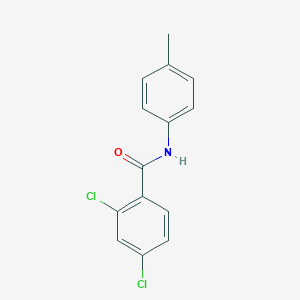
![(2S)-2-[[(2S)-1-[(2S)-6-Amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]pentanediamide](/img/structure/B182709.png)
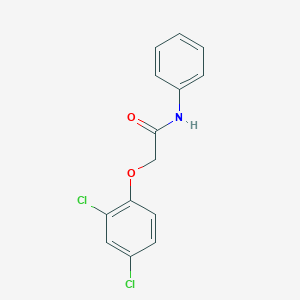
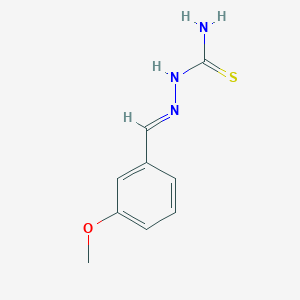
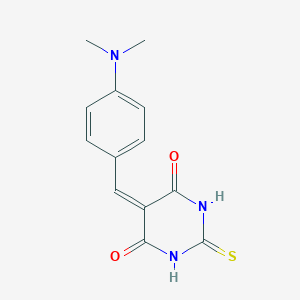
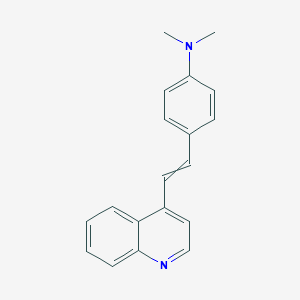
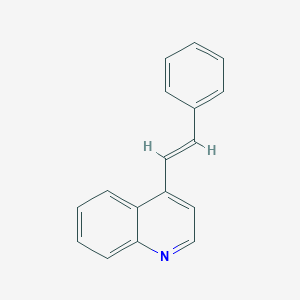
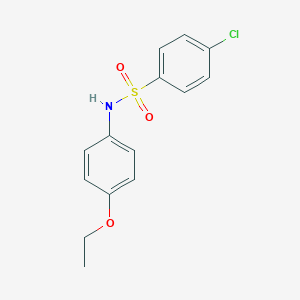
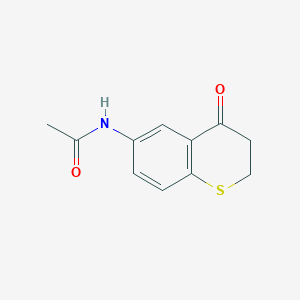
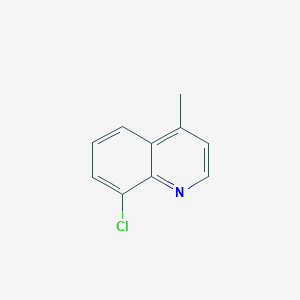
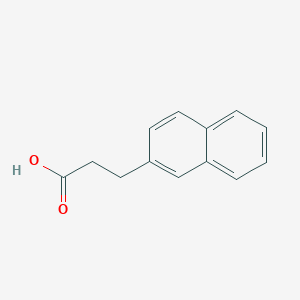
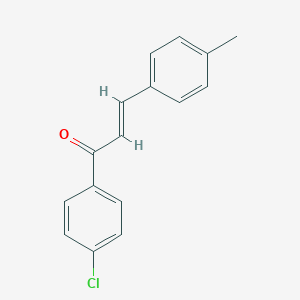
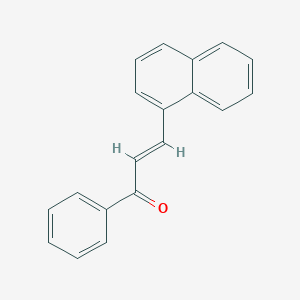
![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)